N1-((3-((4-メトキシフェニル)スルホニル)-1,3-オキサジナン-2-イル)メチル)-N2-フェネチルオキサラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

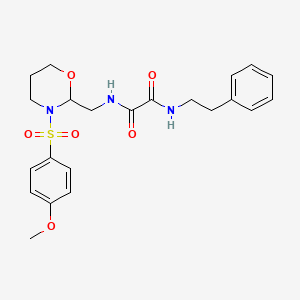

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.

BenchChem offers high-quality N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング反応

鈴木・宮浦(SM)クロスカップリング反応は、炭素-炭素結合を形成するための強力な方法です。これは、パラジウム触媒下での有機ホウ素化合物と有機ハロゲン化物または擬ハロゲン化物のカップリングを伴います。SMカップリングの成功は、その穏やかな反応条件と官能基許容性にあります。 特に、N1-((3-((4-メトキシフェニル)スルホニル)-1,3-オキサジナン-2-イル)メチル)-N2-フェネチルオキサラミドはこの文脈で貴重な有機ホウ素試薬として役立ちます 。その安定性、調製の容易さ、および環境適合性は、その広範な使用に貢献しています。

イミダゾール誘導体の合成

この化合物は、イミダゾール誘導体の合成に使用できます。 たとえば、1-{β-[3-(4-メトキシフェニル)プロポキシ]-4-メトキシフェネチル}-1H-イミダゾール塩酸塩の4段階合成には、N1-((3-((4-メトキシフェニル)スルホニル)-1,3-オキサジナン-2-イル)メチル)-N2-フェネチルオキサラミドが中間体として使用されます 。イミダゾールは、さまざまな生物学的活性を持ち、医薬品化学において応用されています。

生物活性化合物の設計

研究者は、N1-((3-((4-メトキシフェニル)スルホニル)-1,3-オキサジナン-2-イル)メチル)-N2-フェネチルオキサラミドとその誘導体の潜在的な生物活性を調査してきました。 たとえば、そこから誘導された化合物1-(3,4-ジメトキシフェニル)-3-(4-メトキシフェニル)-3-(1H-1,2,4-トリアゾール-1-イル)プロパン-1-オンは、中程度の収率と興味深い特性を示します 。その生物活性を調査することで、新しい薬物候補につながる可能性があります。

生物活性

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound belonging to the oxalamide family. Its unique structure includes a methoxyphenylsulfonyl group and an oxazinan ring, which contribute to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C20H30N4O7S with a molecular weight of approximately 470.5 g/mol. It is characterized by several functional groups that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O7S |

| Molecular Weight | 470.5 g/mol |

| Classification | Oxalamide derivative |

The mechanism of action for N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is not fully elucidated but is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Such interactions may modulate various pathways, leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antibacterial Properties : Sulfonamide derivatives typically inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Effects : Compounds containing oxazinan rings have shown potential in reducing inflammation and pain.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that related compounds demonstrate antimicrobial properties. For instance, sulfonamide derivatives have been documented to effectively target Gram-positive and Gram-negative bacteria.

- Pharmacological Applications : Research into similar oxalamide compounds indicates potential applications in treating conditions such as cancer, due to their ability to modulate cell signaling pathways.

- In Vitro Studies : In vitro assays have shown that modifications in the oxazinan structure can enhance the compound's efficacy against specific cellular targets, suggesting a structure-activity relationship that warrants further investigation.

Comparative Analysis

The following table compares N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| N1-(4-fluorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl)methyl)oxalamide | Contains a fluorobenzyl group instead of methoxybenzyl |

| N1-(4-fluorophenyl)-N2-(furan-2-ylmethyl)oxalamide | Furan ring instead of oxazinan structure |

| N1-(4-fluorophenyl)-N2-(2-methylbenzyl)oxalamide | Lacks additional methoxy group; simpler structure |

特性

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-30-18-8-10-19(11-9-18)32(28,29)25-14-5-15-31-20(25)16-24-22(27)21(26)23-13-12-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJCGBRCPCFUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。